![molecular formula C9H9BrFNO B2646902 N-(2-bromoethyl)-4-fluorobenzamide CAS No. 95383-37-2](/img/structure/B2646902.png)
N-(2-bromoethyl)-4-fluorobenzamide
Overview
Description
“N-(2-Bromoethyl)phthalimide” is an intermediate used in organic synthesis . It can react with phenyl magnesium bromide to get 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For “N-(2-Bromoethyl)phthalimide”, the molecular formula is C10H8BrNO2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For “N-(2-Bromoethyl)phthalimide”, it appears as a white to cream-colored crystalline powder .
Scientific Research Applications
Crystal Structure Analysis
N-(2-bromoethyl)-4-fluorobenzamide is related to a class of compounds that have been studied for their crystal structure properties. For instance, the crystal structures of similar N-phenyl benzamides, including fluorobenzamides, have been analyzed to understand the conformational properties of these molecules (Suchetan et al., 2016).
Antimicrobial Activity
Compounds structurally related to N-(2-bromoethyl)-4-fluorobenzamide have been synthesized and evaluated for antimicrobial activities. For example, certain fluorobenzamides have shown promising antimicrobial effects against various bacterial and fungal strains (Desai, Rajpara & Joshi, 2013).
Analysis of Spin-Spin Couplings
Research on 2-fluorobenzamide, a compound similar to N-(2-bromoethyl)-4-fluorobenzamide, has provided insights into the spin-spin couplings and hydrogen bonding in molecular structures, which are crucial for understanding molecular interactions and behaviors (Rae et al., 1993).
PET Imaging Applications
N-(2-bromoethyl)-4-fluorobenzamide-related compounds have been explored for their potential in PET (Positron Emission Tomography) imaging. Specifically, derivatives like N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide have been synthesized and studied for their high affinity to σ receptors, suggesting potential applications in imaging sigma receptors in various medical conditions (Shiue et al., 1997).
Anticancer Activity
Research on benzamide derivatives, including those with fluorine substitutions, has explored their potential anticancer activities. Some of these compounds have shown cytotoxic activity against cancer cells, suggesting a possible role in cancer treatment (Kesuma et al., 2018).
Safety And Hazards
properties
IUPAC Name |
N-(2-bromoethyl)-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-5-6-12-9(13)7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSCXDBIFDPAHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCBr)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromoethyl)-4-fluorobenzamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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